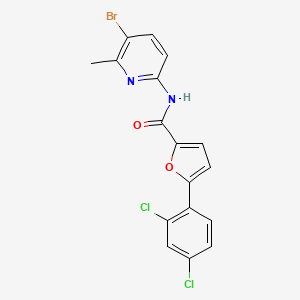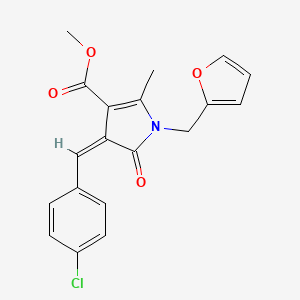![molecular formula C21H20O4 B4955534 1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene](/img/structure/B4955534.png)
1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It was first synthesized in 1981 by Imperial Chemical Industries (ICI) and has been extensively studied for its potential use in treating various medical conditions.
Aplicaciones Científicas De Investigación
1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551 has been extensively studied for its potential use in treating various medical conditions. It has been shown to be effective in treating asthma, chronic obstructive pulmonary disease (COPD), and heart failure. It has also been used in research to study the role of beta-2 adrenergic receptors in various physiological processes.
Mecanismo De Acción
1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551 works by selectively blocking beta-2 adrenergic receptors. These receptors are found in various tissues throughout the body, including the lungs, heart, and skeletal muscle. When activated, beta-2 adrenergic receptors cause relaxation of smooth muscle, leading to bronchodilation and increased airflow in the lungs. They also increase cardiac output and stimulate glycogenolysis in skeletal muscle. By blocking these receptors, 1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551 can reduce the symptoms of asthma and COPD and improve cardiac function in heart failure.
Efectos Bioquímicos Y Fisiológicos
1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551 has been shown to have a number of biochemical and physiological effects. It can reduce airway hyperresponsiveness in asthma and COPD patients, improve cardiac function in heart failure patients, and increase glucose uptake in skeletal muscle. It has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines in the lungs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551 has a number of advantages for use in lab experiments. It is a highly selective beta-2 adrenergic receptor antagonist, meaning that it can be used to study the specific effects of blocking these receptors. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to its use. It has a relatively short half-life, meaning that it may need to be administered frequently in experiments. It also has some off-target effects, including blocking beta-1 adrenergic receptors and inhibiting the uptake of norepinephrine.
Direcciones Futuras
There are a number of future directions for research on 1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551. One area of interest is its potential use in treating other medical conditions, such as diabetes and obesity. It has been shown to increase glucose uptake in skeletal muscle, suggesting that it may have potential as a treatment for these conditions. Another area of interest is its use in combination with other drugs, such as corticosteroids, to improve the treatment of asthma and COPD. Finally, there is ongoing research into the development of more selective beta-2 adrenergic receptor antagonists with fewer off-target effects.
Métodos De Síntesis
1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551 is synthesized through a multi-step process starting with the reaction of 4-methoxyphenol with epichlorohydrin to form 2-(4-methoxyphenoxy)ethanol. This is followed by a reaction with sodium hydride and 3-phenoxybenzyl chloride to form the final product, 1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551.
Propiedades
IUPAC Name |
1-methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-22-17-10-12-18(13-11-17)23-14-15-24-20-8-5-9-21(16-20)25-19-6-3-2-4-7-19/h2-13,16H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDPLKKSKQBUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4955453.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B4955459.png)
![6-(4-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4955464.png)
![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B4955471.png)
![methyl N-[(2,4-dichlorophenoxy)acetyl]valinate](/img/structure/B4955478.png)

![(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4955494.png)

![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4955502.png)
![4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955503.png)


![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
